3-Bromo-6-chloro-2-methylpyridine

Physical Chemistry Process Chemistry Crystallization

Medicinal chemists synthesizing polysubstituted pyridine libraries often encounter regiochemical dead-ends with mono-halogenated scaffolds. 3-Bromo-6-chloro-2-methylpyridine resolves this through differentiated halogen reactivity: • C3 bromide couples selectively via Suzuki-Miyaura, leaving C6 chloride intact for subsequent Buchwald-Hartwig amination or second cross-coupling. • Crystalline solid (mp 46-47°C) ensures reliable automated dispensing and reactor charging at scale. • ≥97% purity (GC) minimizes side-product interference in med chem and process development.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 915402-29-8
Cat. No. B7766732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-methylpyridine
CAS915402-29-8
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)Cl)Br
InChIInChI=1S/C6H5BrClN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
InChIKeyDTFBHJWQTDQBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-chloro-2-methylpyridine: Halogenated Pyridine Building Block


3-Bromo-6-chloro-2-methylpyridine (CAS 915402-29-8; synonym 132606-40-7) is a dihalogenated pyridine derivative with the molecular formula C6H5BrClN and a molecular weight of 206.47 g/mol [1]. It is characterized by a pyridine core substituted with a methyl group at the 2-position, a bromine at the 3-position, and a chlorine at the 6-position [1]. This specific substitution pattern establishes its primary utility as a versatile electrophilic building block in organic synthesis, particularly for sequential, chemoselective cross-coupling reactions [2].

Chemoselective building block for sequential cross-coupling via differentiated C-Br and C-Cl bonds
High-purity crystalline solid (≥97% GC) supports reproducible synthetic workflows
Melting point range supports solid handling and convenient purification by recrystallization

Why 3-Bromo-6-chloro-2-methylpyridine Is Irreplaceable


The substitution pattern of halogens and the methyl group on the pyridine ring dictates both physical properties and chemical reactivity, making 3-Bromo-6-chloro-2-methylpyridine non-interchangeable with close structural analogs. The distinct reactivities of the C-Br and C-Cl bonds enable a precise, two-step functionalization strategy—where the more reactive bromide can be selectively replaced in a first coupling, leaving the chloride available for a subsequent orthogonal transformation [1]. Furthermore, the physical state and thermal properties, which are direct consequences of the substitution pattern, impact handling, storage, and purification protocols . Substituting a different isomer could result in altered regiochemical outcomes, reduced yields, or unexpected physical behavior during scale-up.

Regioisomers alter halogen positions: substitution pattern shifts cross-coupling selectivity and may change regiochemical outcomes
Melting point and solid-state behavior differ among isomers; low-melting analogs may complicate handling and automated dispensing
Removal of methyl group or halogen changes physical and reactivity profile; direct substitution may affect crystallization and purification protocols

Differentiating 3-Bromo-6-chloro-2-methylpyridine from Analogs


Melting Point and Handling Advantage

3-Bromo-6-chloro-2-methylpyridine exhibits a melting point of 46-47°C, which is significantly higher than its isomer 3-bromo-2-chloro-6-methylpyridine (30-35°C) and the regioisomer 5-bromo-2-chloro-3-methylpyridine (40-44°C) , but lower than the non-methylated analog 3-bromo-6-chloropyridine (65-72°C) . This places it in a favorable range for handling as a crystalline solid at room temperature while allowing for easy melting for liquid-phase reactions or purification.

Melting Point
Data to verify
Target: 46–47°C
3-bromo-2-chloro-6-methylpyridine: 30–35°C
5-bromo-2-chloro-3-methylpyridine: 40–44°C
3-bromo-6-chloropyridine: 65–72°C
Supports solid-state handling and recrystallization
Reported from vendor datasheets; verify batch-specific melting behavior
Physical Chemistry Process Chemistry Crystallization

Differential Halogen Reactivity for Cross-Coupling

The distinct reactivity of the C-Br bond compared to the C-Cl bond in 3-bromo-6-chloro-2-methylpyridine is the basis for its primary value proposition. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive, allowing for selective functionalization at the 3-position while leaving the 6-chloro group intact for a subsequent, orthogonal transformation [1]. This class-level inference is supported by studies on bromo-2-chloropyridines, where sequential direct arylation and Suzuki coupling were achieved with high efficiency [2].

C-Br vs C-Cl Reactivity
Class-level inference
C-Br bond is more reactive in Pd-catalyzed cross-couplings, enabling selective 3-position functionalization while preserving 6-Cl for later transformation
Enables sequential orthogonal functionalization strategy
Class-level behavior supported by bromo-2-chloropyridine studies
Organic Synthesis Medicinal Chemistry Palladium Catalysis

Purity and Crystalline Form

Commercially available 3-bromo-6-chloro-2-methylpyridine is supplied with a high level of purity, typically ≥97.0% (GC) . This ensures that it can be used directly in sensitive catalytic reactions without the need for further purification. The compound is a white crystalline powder , a physical form that facilitates accurate weighing and handling, especially in automated synthesis platforms. This contrasts with other isomers, such as 3-bromo-2-chloro-6-methylpyridine, which is often described as a liquid or low-melting solid , potentially complicating its use.

Purity & Form
Data to verify
Target: ≥97% (GC), white crystalline powder
3-bromo-2-chloro-6-methylpyridine: may be liquid or low-melting solid
Consistent solid form and high purity reduce experimental variability
Specification from vendor datasheets; confirm lot-specific purity
Analytical Chemistry Quality Control Procurement

Key Applications of 3-Bromo-6-chloro-2-methylpyridine


Medicinal Chemistry: Orthogonal Functionalization

The chemoselective reactivity of the C-Br bond over the C-Cl bond makes 3-bromo-6-chloro-2-methylpyridine an ideal scaffold for building complex, polysubstituted pyridine libraries. A medicinal chemist can first perform a Suzuki-Miyaura coupling at the 3-position, introducing a desired aryl or heteroaryl group. The remaining 6-chloro group can then be used in a subsequent amination (Buchwald-Hartwig) or another cross-coupling to install a second diversity element [1]. This orthogonal strategy maximizes molecular complexity and diversity in a minimum number of steps, a key requirement in drug discovery. This capability is not shared by mono-halogenated or symmetrically substituted analogs.

Process Chemistry & Scale-Up Intermediate

The high purity (≥97%) and robust crystalline nature of 3-bromo-6-chloro-2-methylpyridine [1] make it a reliable and predictable starting material for process chemistry and scale-up. Its melting point of 46-47°C ensures it remains a free-flowing solid under typical laboratory and pilot plant conditions, preventing the handling issues associated with low-melting solids or liquids. This physical robustness simplifies automated dispensing, large-scale weighing, and reactor charging, reducing the risk of operational errors and improving overall process safety and efficiency compared to lower-melting isomers .

Agrochemical Synthesis Building Block

The pyridine core is a privileged scaffold in agrochemistry. The specific substitution pattern of 3-bromo-6-chloro-2-methylpyridine provides a strategic entry point for the synthesis of advanced fungicidal and herbicidal agents. The ability to sequentially functionalize the 3- and 6-positions allows for the controlled introduction of pharmacophores and physicochemical property-modulating groups, enabling the fine-tuning of a candidate's bioactivity, selectivity, and environmental fate. Its use as a fundamental intermediate in this sector is well-documented [2].

Materials Science Ligand Precursor

2-Arylpyridines, accessible via the chemoselective cross-coupling of 3-bromo-6-chloro-2-methylpyridine, are an important class of ligands for transition metals, with applications in materials science, catalysis, and photophysics. The sequential coupling methodology described in the literature [1] provides a direct and efficient route to a wide variety of functionalized 2-arylpyridine derivatives. The differentiated reactivity of the halogens on this specific building block is what enables the straightforward construction of this valuable ligand class.

Application
Selection Property
Validation Focus
Medicinal Chemistry Orthogonal Functionalization
Chemoselective C-Br/C-Cl reactivity
Sequential cross-coupling efficiency and order of halogen replacement
Process Chemistry Scale-Up Intermediate
High-purity crystalline solid with convenient melting point
Solid-state stability, purity reproducibility, and handling at scale
Agrochemical Intermediate
Sequential substitution pattern for fine-tuning bioactivity
Stepwise introduction of functional groups and property modulation
Materials Science Ligand Precursor
Access to diverse 2-arylpyridine ligands
Chemoselective coupling for targeted ligand libraries

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